Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247456
InChI: InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14N2S2
Molecular Weight: 202.3 g/mol

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

CAS No.:

Cat. No.: VC16247456

Molecular Formula: C8H14N2S2

Molecular Weight: 202.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine -

Specification

Molecular Formula C8H14N2S2
Molecular Weight 202.3 g/mol
IUPAC Name N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine
Standard InChI InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3
Standard InChI Key CZRLOLFTNYHNER-UHFFFAOYSA-N
Canonical SMILES CCNCCSC1=NC(=CS1)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, systematically named N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine, belongs to the thiazole family of heterocyclic compounds. Its structure integrates a 4-methylthiazole ring connected to an ethylamine chain through a sulfur atom (Table 1).

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC NameN-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine
Molecular FormulaC₈H₁₄N₂S₂
Molecular Weight202.3 g/mol
CAS Number1250414–02–8
SMILESCCNCCSC1=NC(=CS1)C
InChIKeyCZRLOLFTNYHNER-UHFFFAOYSA-N

The thiazole ring contributes aromatic stability, while the sulfanyl-ethylamine side chain enhances solubility in polar organic solvents. X-ray crystallography of analogous thiazole derivatives reveals planar ring systems with bond angles of 77.89° between thiazole and adjacent aromatic groups, though structural data for this specific compound remain unreported .

Synthesis and Manufacturing Processes

The synthesis of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves multi-step organic reactions, typically including:

  • Nucleophilic substitution to introduce the sulfanyl group.

  • Condensation reactions to assemble the thiazole ring.

  • Purification via crystallization or column chromatography.

A representative protocol derived from related thiazole syntheses involves:

  • Refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with 4-dimethylaminopyridine and triethylamine in chloroform.

  • Dropwise addition of acyl chlorides at 273 K to form intermediate amides.

  • Acidic workup and neutralization to isolate the product .

Table 2: Key Synthetic Reagents and Conditions

ReagentRoleConcentration
TriethylamineBase catalyst13 mmol
4-DimethylaminopyridineAcylation catalyst1 mmol
ChloroformSolvent100 mL

Optimized procedures yield high-purity material (>95%), as confirmed by HPLC and NMR spectroscopy.

Physicochemical Properties

While experimental data for Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine are sparse, its properties can be inferred from structural analogs:

  • Solubility: Moderate solubility in chloroform, dimethyl sulfoxide (DMSO), and ethanol due to polarizable sulfur and amine groups.

  • Stability: Stable under inert atmospheres at temperatures ≤25°C; susceptible to oxidation at the sulfanyl bridge .

  • pKa: The amine group exhibits a pKa ≈ 9.5, enabling protonation under physiological conditions .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-water)1.8 ± 0.3ChemAxon
Hydrogen Bond Donors1 (amine)PubChem
Hydrogen Bond Acceptors4 (thiazole N, S, amine)PubChem

Structural Analysis and Crystallography

Although no crystal structure exists for Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine, studies on similar compounds provide insights:

  • Thiazole rings in derivatives adopt planar conformations with C–S bond lengths of 1.74–1.78 Å .

  • N–H⋯O hydrogen bonds stabilize molecular packing in crystalline phases, forming extended chains .

  • Substituents at the 4-position of the thiazole ring (e.g., methyl groups) induce steric effects, altering dihedral angles by up to 15° compared to unsubstituted analogs .

ApplicationHypothesisRequired Studies
Neurodegenerative drugsBACE inhibitionEnzymatic assays, IC₅₀
MOF constructionLigand for Cu²⁺/Zn²⁺ nodesX-ray diffraction, DFT
SupplierCAS NumberPurityPrice Range (USD/g)
Parchem1250414–02–8>95%250–300
BLD Pharm1250414–02–8>98%280–320
Ambeed1250414–02–8>90%200–250

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